5,6-Dihydroyangonin

Übersicht

Beschreibung

5,6-Dihydroyangonin is a derivative of yangonin, a lactone isolated from the kava plant (Piper methysticum). This compound has been detected in various kava preparations and is known for its potential antibacterial and antifungal activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroyangonin typically involves the hydrogenation of yangonin. The reaction is carried out under mild conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of yangonin from kava root, followed by its hydrogenation using industrial hydrogenation reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydroyangonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated lactones.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated lactones.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Kavalactones

5,6-Dihydroyangonin serves as a model compound for studying the reactivity and properties of kavalactones. Its structural characteristics allow researchers to investigate the behavior of similar compounds in various chemical reactions.

Reactivity Studies

The compound is utilized to explore the reactions of kavalactones under different conditions, including oxidation and reduction processes. For instance, it can undergo:

- Oxidation: Leading to the formation of ketones or carboxylic acids.

- Reduction: Resulting in fully saturated lactones.

- Substitution: Producing various substituted derivatives depending on the electrophile used .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antibacterial and antifungal activities. Studies have shown that derivatives of dihydro-5,6-dehydrokawain (a related compound) demonstrated significant antifungal activity against plant pathogens such as Corticium rolfsii, with an efficacy of 91% at 100 ppm . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Therapeutic Effects

The compound is also explored for its possible therapeutic effects similar to other kavalactones, particularly:

- Anxiolytic Effects: It may help alleviate anxiety symptoms.

- Sedative Properties: Potentially useful in treating insomnia and promoting relaxation .

Pharmacological Insights

Metabolism and Pharmacokinetics

this compound interacts with cytochrome P450 isoforms, inhibiting their activity and potentially altering the metabolism of various substances within the body. This inhibition can lead to significant changes in drug metabolism and bioavailability .

Case Study: Metabolic Pathways

In studies involving kava constituents, it was found that after administration, compounds like kavain and dihydrokavain were rapidly absorbed and eliminated from the body. The metabolic pathways for these compounds include hydroxylation and ring-opening reactions . Understanding these pathways is crucial for assessing the safety and efficacy of kava-derived products.

Industrial Applications

Dietary Supplements

Due to its calming effects, this compound is increasingly being incorporated into dietary supplements aimed at promoting relaxation and reducing stress. Its presence in herbal remedies derived from kava extracts highlights its significance in the wellness industry .

Data Summary Table

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Research | Model compound for studying kavalactone reactivity | Oxidation leads to ketones/carboxylic acids |

| Antimicrobial Activity | Exhibits antibacterial/fungal properties | 91% efficacy against Corticium rolfsii at 100 ppm |

| Therapeutic Potential | Investigated for anxiolytic and sedative effects | Similar effects to other kavalactones |

| Pharmacokinetics | Inhibits cytochrome P450 isoforms affecting drug metabolism | Alters metabolism of various substances |

| Industrial Use | Incorporated into dietary supplements for stress relief | Gaining popularity in wellness products |

Wirkmechanismus

The mechanism of action of 5,6-Dihydroyangonin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. By enhancing GABAergic transmission, this compound exerts anxiolytic and sedative effects . Additionally, it has been shown to inhibit certain cytochrome P450 enzymes, which play a role in drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Yangonin: The parent compound from which 5,6-Dihydroyangonin is derived.

Methysticin: Another kavalactone with similar anxiolytic and sedative properties.

Dihydromethysticin: A hydrogenated derivative of methysticin with enhanced bioavailability and potency.

Uniqueness

This compound is unique due to its specific hydrogenation at the 5,6-positions, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with molecular targets, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

5,6-Dihydroyangonin is a kavalactone derived from the kava plant (Piper methysticum), known for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

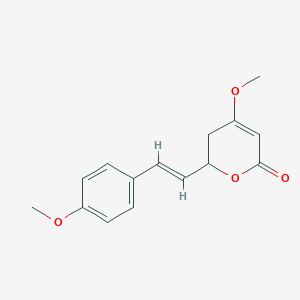

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.289 g/mol

- Classification : Kavalactone

This compound features a unique structure that contributes to its biological effects. It contains a benzene ring and a pyranone moiety, which are characteristic of kavalactones .

Interaction with Cytochrome P450 Enzymes

This compound primarily interacts with cytochrome P450 (P450) isoforms, inhibiting their activity. This inhibition can lead to altered metabolism of various substrates within the body, including drugs and endogenous compounds.

- Pharmacokinetics : The compound affects the bioavailability and metabolism of other substances, potentially leading to significant physiological changes .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents .

- Case Study : A study investigating the antibacterial effects of various kavalactones found that this compound showed significant inhibition against certain bacterial strains, suggesting its potential use in treating infections .

Anxiolytic and Sedative Effects

Similar to other kavalactones, this compound has been explored for its anxiolytic and sedative properties. These effects may be attributed to its ability to modulate neurotransmitter systems in the brain .

Metabolism Studies

A study by Rasmussen et al. (1979) examined the metabolism of kavalactones in animal models. They found that this compound underwent various metabolic transformations, resulting in multiple hydroxylated metabolites. This study highlighted the compound's complex metabolic pathways and its potential implications for pharmacological applications .

| Metabolite Type | Description |

|---|---|

| Hydroxylated Products | Compounds formed through hydroxylation |

| Ring-opened Products | Metabolites resulting from ring scission |

Lipid Solubility

The lipid solubility of this compound facilitates its rapid penetration into brain tissue. This property is crucial for its psychoactive effects and therapeutic potential .

Applications in Medicine and Industry

This compound is being investigated for various applications:

Eigenschaften

IUPAC Name |

4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXCIWVJOBQVFH-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315610 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-60-7 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kavalactones, found in the Piper methysticum plant, are a group of compounds with diverse chemical structures and potential biological activities. Research suggests that some kavalactones may possess anxiolytic, analgesic, and muscle relaxant properties. [] This makes them a subject of great interest for potential pharmaceutical and medicinal applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.